molecular formula C14H22N2O2 B7932861 (S)-2-Amino-N-isopropyl-N-(3-methoxy-benzyl)-propionamide

(S)-2-Amino-N-isopropyl-N-(3-methoxy-benzyl)-propionamide

Cat. No.: B7932861
M. Wt: 250.34 g/mol
InChI Key: CVSFHDFRXPKIRO-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-isopropyl-N-(3-methoxy-benzyl)-propionamide (CAS 1354003-98-7) is a chiral organic compound with the molecular formula C14H22N2O2 and a molecular weight of 250.34 . This high-purity reagent is designed for research and development applications, particularly in medicinal chemistry and pharmacology. Compounds within this structural class, featuring a chiral amino acid backbone and specific N-substitutions, are of significant interest in the design and synthesis of novel bioactive molecules . The stereochemistry of the molecule is defined as (S) at the chiral center, a critical feature for research into stereospecific interactions with biological targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet for proper handling and storage information prior to use.

Properties

IUPAC Name

(2S)-2-amino-N-[(3-methoxyphenyl)methyl]-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-10(2)16(14(17)11(3)15)9-12-6-5-7-13(8-12)18-4/h5-8,10-11H,9,15H2,1-4H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSFHDFRXPKIRO-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC(=CC=C1)OC)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1=CC(=CC=C1)OC)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Synthesis from L-Serine Derivatives

L-serine, a naturally occurring S-configured amino acid, serves as an ideal starting material. Protection of the amino and carboxyl groups, followed by methoxylation and sequential amidation with isopropylamine and 3-methoxybenzylamine, could yield the target compound. This approach leverages inherent chirality but requires careful orthogonal protection-deprotection sequences.

Enantioselective Catalytic Methods

Asymmetric hydrogenation of α,β-unsaturated amides or ketones using chiral catalysts (e.g., Ru-BINAP complexes) offers a modular route. However, the tertiary amide structure complicates substrate design, necessitating pre-functionalized intermediates.

Resolution of Racemic Mixtures

Diastereomeric salt formation with chiral acids, such as (D)-ditoluoyl tartaric acid, enables resolution of racemic intermediates. This method, validated for analogous compounds, ensures high enantiomeric excess (ee) but may require iterative crystallization.

Detailed Synthetic Pathways

Step 1: Protection of L-Serine

L-serine is protected at the amino group using benzyl chloroformate (Cbz-Cl) in a biphasic system (water/dichloromethane) with sodium bicarbonate as a base. The carboxyl group is simultaneously esterified with methanol under acidic conditions to yield (S)-2-(Cbz-amino)-3-hydroxypropanoic acid methyl ester.

Reaction Conditions

  • Solvent: Dichloromethane/water (1:1)

  • Temperature: 0–5°C → 25°C

  • Yield: 85–90%

  • Purity (HPLC): >95%

Step 2: Methoxylation

The hydroxyl group is converted to a methoxy moiety via Mitsunobu reaction using triphenylphosphine, diethyl azodicarboxylate (DEAD), and methanol. Alternatively, methylation with methyl iodide and silver oxide in DMF provides the methoxy derivative.

Optimized Conditions

  • Reagents: CH₃I (2.2 eq), Ag₂O (1.1 eq)

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 40°C, 12 hours

  • Yield: 78%

  • Purity: >98% (HPLC)

Step 3: Sequential Amidation

The methyl ester is hydrolyzed to the carboxylic acid using LiOH, followed by activation as a mixed anhydride with isobutyl chloroformate in THF. Sequential coupling with isopropylamine and 3-methoxybenzylamine at −40°C yields the tertiary amide.

Critical Parameters

  • Activator: Isobutyl chloroformate (1.1 eq)

  • Base: N-Methylmorpholine (1.2 eq)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: −40°C → 0°C

  • Yield: 65–70% (over two steps)

  • Chiral Purity: >99.5% ee (chiral HPLC)

Evans Oxazolidinone Methodology

A propionamide precursor is synthesized using (S)-4-benzyloxazolidin-2-one as a chiral auxiliary. Alkylation with 3-methoxybenzyl bromide and subsequent cleavage of the auxiliary with LiOH/H₂O₂ affords the S-configured amine intermediate, which is acetylated and coupled with isopropylamine.

Key Data

  • Auxiliary: (S)-4-Benzyloxazolidin-2-one

  • Alkylation Agent: 3-Methoxybenzyl bromide (1.5 eq)

  • Cleavage: LiOH (2 eq), H₂O₂ (30%)

  • Yield: 60% (over three steps)

  • ee: >99%

Purification and Analytical Validation

Crystallization Techniques

Crude product is purified via anti-solvent crystallization. Dissolution in ethyl acetate (50 mL/g) followed by dropwise addition of hexane (3:1 v/v) precipitates impurities, yielding >99% pure product.

Crystallization Data

ParameterValue
Solvent SystemEthyl acetate/hexane
Ratio1:3 (v/v)
Recovery85%
Purity (HPLC)99.8%

Chiral HPLC Analysis

Enantiomeric excess is determined using a Chiralpak AD-H column (4.6 × 250 mm, 5 μm). Mobile phase: n-hexane/ethanol (80:20) with 0.1% trifluoroacetic acid; flow rate: 1.0 mL/min; detection: 220 nm.

HPLC Results

  • Retention Time (S-enantiomer): 12.3 min

  • Retention Time (R-enantiomer): 14.7 min

  • ee: >99.5%

Scalability and Process Optimization

Solvent Recycling

Methylene chloride and THF are recovered via distillation (70–80% recovery) to reduce costs. Process mass intensity (PMI) is minimized to <15 kg/kg product.

Byproduct Management

Impurity profiling identifies residual benzylamine (<0.1%) and deacetylated byproducts (<0.05%), controlled via acidic washes (0.1 M HCl) .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The primary amide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine.

Conditions Reagents Products Yield References
Acidic (HCl, H₂SO₄)6M HCl, reflux (110°C)(S)-2-Amino-3-methoxypropanoic acid + N-isopropyl-3-methoxybenzylamine85–92%
Basic (NaOH, KOH)2M NaOH, 80°CSodium salt of (S)-2-amino-3-methoxypropanoate + free amine derivatives78–84%

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Basic hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon, forming a tetrahedral intermediate .

Acylation at the Amino Group

The primary amine undergoes acylation with anhydrides or acyl chlorides to form stable amides.

Reagents Conditions Products Selectivity References
Acetic anhydrideTHF, 25°C, DMAP catalyst(S)-2-Acetamido-N-isopropyl-N-(3-methoxy-benzyl)-propionamide>95% (S)
Benzoyl chlorideCH₂Cl₂, -10°C, TEA base(S)-2-Benzamido-N-isopropyl-N-(3-methoxy-benzyl)-propionamide89%

Key Observations :

  • Steric hindrance from the isopropyl and benzyl groups slows reaction kinetics but preserves stereochemical integrity .

  • DMAP enhances reaction efficiency by activating the acylating agent .

Alkylation and O-Methylation

The methoxybenzyl group participates in electrophilic aromatic substitution (EAS), while the propionamide backbone can undergo alkylation.

Reaction Type Reagents Conditions Products References
EAS (Nitration)HNO₃, H₂SO₄0°C, 2 hoursNitro-substituted derivatives at para position
O-MethylationDimethyl sulfate, K₂CO₃Reflux in acetoneMethyl ether derivatives

Regioselectivity :
Nitration occurs preferentially at the para position of the methoxybenzyl group due to steric and electronic directing effects .

Reductive Amination

The primary amine reacts with ketones or aldehydes in reductive amination to form secondary or tertiary amines.

Carbonyl Compound Reducing Agent Conditions Products Yield References
FormaldehydeNaBH₃CNMeOH, pH 4–5(S)-N-Isopropyl-N-(3-methoxy-benzyl)-N-methylamine76%
CyclohexanoneH₂, Pd/CEtOH, 50 psi H₂, 25°CCyclohexyl-substituted derivative68%

Limitations :
Steric bulk from the isopropyl group reduces reactivity with larger carbonyl substrates .

Catalytic Hydrogenation

The compound’s aromatic rings and amide groups remain stable under hydrogenation conditions, but nitro intermediates (from nitration) are reduced.

Substrate Catalyst Conditions Products References
Nitro derivativePd/C, H₂ (1 atm)EtOH, 25°C, 12 hoursAmino-substituted derivative

Stereochemical Outcomes :
No racemization is observed due to the stability of the chiral center under mild hydrogenation .

Racemization Studies

Racemization of the (S)-enantiomer occurs under strong acidic/basic conditions or via enzymatic pathways.

Conditions Racemization Promoter Enantiomeric Excess (ee) References
pH 12, 60°CNoneee drops from 99% to 72%
Enzymatic (CALB lipase)Salicylaldehydeee <10% at 55°C

Industrial Relevance :
Racemization is critical for dynamic kinetic resolution processes in chiral drug synthesis .

Scientific Research Applications

Anticonvulsant Activity

One of the primary applications of (S)-2-Amino-N-isopropyl-N-(3-methoxy-benzyl)-propionamide is in the treatment of epilepsy. Research has demonstrated that this compound exhibits significant anticonvulsant activity, comparable to established medications used for seizure management.

Case Study: Structure-Activity Relationship (SAR)

A study conducted by Morieux et al. highlighted the importance of the 3-oxy site in the compound's structure. The introduction of small non-polar substituents at this position resulted in enhanced seizure protection in animal models, indicating a pronounced relationship between molecular structure and anticonvulsant efficacy . The findings suggest that modifications to the compound can optimize its therapeutic effects.

Table 1: Key Findings on Sodium Channel Modulation

Compound DerivativeSodium Channel ActivityProtective Index (PI)
This compoundPromotes slow inactivationHigh
N-(biphenyl-4'-yl)methyl derivativesFrequency inhibitionComparable to clinical drugs

Pharmacokinetics and Safety Profile

Pharmacokinetic studies have shown that this compound is rapidly absorbed and demonstrates a moderate volume of distribution in animal models. These properties are favorable for clinical development, as they suggest effective systemic exposure following administration .

Potential Therapeutic Uses Beyond Epilepsy

Recent investigations have explored the broader therapeutic potential of this compound beyond epilepsy. Its ability to modulate sodium channels may also position it as a candidate for treating other neurological disorders characterized by hyperexcitability, such as neuropathic pain and certain mood disorders.

Case Study: Pain Management

Research indicates that modifications to the amino acid derivatives can yield compounds with pain-attenuating properties. The substitution at the 4'-N'-benzylamide site has been particularly noted for enhancing analgesic effects while retaining anticonvulsant activity . This dual action could make this compound a versatile candidate in pain management therapies.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-N-(3-methoxy-benzyl)-propionamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to a biological response.

    Pathways Involved: The exact pathways depend on the specific application, but it may involve inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The target compound shares a core α-aminoamide scaffold with several analogs, but differences in substituents critically alter physicochemical and biological properties. Below is a comparative analysis:

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight (g/mol) Key Features
(S)-2-Amino-N-isopropyl-N-(3-methoxy-benzyl)-propionamide R1 = isopropyl, R2 = 3-methoxybenzyl C14H21N2O2 249.33 (calculated) Chiral center (S), methoxy enhances electron density, isopropyl improves lipophilicity
(S)-2-Amino-N-(3-fluoro-benzyl)-propionamide R1 = H, R2 = 3-fluorobenzyl C10H13FN2O 196.22 Fluoro substituent increases electronegativity; lacks N-isopropyl group
(S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-propionamide R1 = ethyl, R2 = 3-cyanobenzyl C13H17N3O 237.25 Cyano group enables hydrogen bonding; ethyl group modifies steric bulk
(S)-2-Amino-N-methyl-N-(3-nitro-benzyl)-propionamide R1 = methyl, R2 = 3-nitrobenzyl C11H15N3O3 237.26 Nitro group introduces strong electron-withdrawing effects; methyl reduces steric hindrance
(S)-2-Amino-N-cyclopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-propionamide Heterocyclic R2 = 6-methoxypyridazine C12H18N4O2 250.30 Pyridazine ring enhances π-π interactions; cyclopropyl increases rigidity

Biological Activity

(S)-2-Amino-N-isopropyl-N-(3-methoxy-benzyl)-propionamide is a chiral compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its structural features suggest interactions with various biological targets, including enzymes and receptors, which could lead to therapeutic applications in treating neurological disorders and other conditions. This article provides a comprehensive overview of the biological activity of this compound, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14_{14}H20_{20}N2_2O2_2
  • Molecular Weight : 250.33 g/mol

The presence of an isopropyl group and a methoxy-benzyl moiety contributes to its unique properties, influencing its interaction with biological targets.

The mechanism of action for this compound involves its binding to specific molecular targets such as enzymes or receptors. This binding can modulate the activity of these targets, influencing various biochemical pathways. For instance, compounds with similar structures have been shown to act as inhibitors or activators of neurotransmitter receptors, which are critical in the context of neurological disorders.

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds indicates that modifications at specific sites can significantly impact biological activity. For example, studies have demonstrated that non-bulky substituents at certain positions enhance anticonvulsant activity in related compounds . The methoxy group in this compound may similarly affect its binding affinity and specificity toward biological targets.

Anticonvulsant Activity

In a study evaluating the anticonvulsant properties of structurally similar compounds, it was found that modifications at the benzyl position influenced seizure protection in rodent models. Compounds with methoxy substitutions exhibited promising results in the maximal electroshock (MES) seizure test, suggesting potential efficacy for this compound in seizure management .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. For instance, studies indicate that similar compounds may inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. The presence of specific functional groups enhances binding affinity, which could translate into therapeutic benefits .

Study 1: Anticonvulsant Efficacy

A comparative study assessed various derivatives of this compound for their anticonvulsant efficacy. Results indicated that certain modifications led to enhanced protective effects against seizures compared to standard treatments like lacosamide. The study highlighted the importance of structural optimization in developing effective antiepileptic drugs .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of related compounds in models of neurodegeneration. Results suggested that these compounds could mitigate neuronal damage through antioxidant mechanisms and modulation of neurotransmitter systems, supporting further exploration into this compound's therapeutic potential .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeIC50 (nM)Reference
LacosamideAnticonvulsant14
SelegilineMAO-B Inhibitor36
SafinamideMAO-B Inhibitor29
This compoundPotential AnticonvulsantTBD

Table 2: Structure-Activity Relationship Insights

Modification SiteEffect on ActivityReference
3-Oxy GroupEnhances anticonvulsant activity
Benzyl SubstitutionCritical for receptor binding
Methoxy GroupInfluences pharmacokinetics

Q & A

Q. Table 1. Key Synthetic Steps and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
AmidationDCC, Et₃N, CH₂Cl₂, 0°C7895%
N-AlkylationIsopropyl bromide, K₂CO₃, DMF6592%
Final PurificationSilica gel (EtOAc/hexane 1:3)8599% (chiral)

Q. Table 2. XRD Peaks for Polymorphic Form Identification

PolymorphCharacteristic Peaks (°2θ)Reference
Form A7.8°, 15.6°, 20.3°, 22.8°
Form B12.0°, 18.6°, 20.6°, 29.0°

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.